Cas no 2361639-86-1 (N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide)

N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide
- 2361639-86-1
- EN300-26582217
- Z3292142417
- N-[1-(2-methanesulfonylethyl)-1H-pyrazol-4-yl]prop-2-enamide
- N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide
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- インチ: 1S/C9H13N3O3S/c1-3-9(13)11-8-6-10-12(7-8)4-5-16(2,14)15/h3,6-7H,1,4-5H2,2H3,(H,11,13)
- InChIKey: UPAIMCGEQYCMQB-UHFFFAOYSA-N
- SMILES: S(C)(CCN1C=C(C=N1)NC(C=C)=O)(=O)=O
計算された属性
- 精确分子量: 243.06776246g/mol
- 同位素质量: 243.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- XLogP3: -0.7
N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582217-0.05g |
N-[1-(2-methanesulfonylethyl)-1H-pyrazol-4-yl]prop-2-enamide |
2361639-86-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamideに関する追加情報
N-1-(2-Methanesulfonylethyl)-1H-Pyrazol-4-Ylprop-2-Enamide: A Comprehensive Overview
The compound N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide, identified by the CAS number 2361639-86-1, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile properties and wide-ranging biological activities. The structure of this molecule comprises a pyrazole ring substituted with a methanesulfonylethyl group and an enamide moiety, making it a unique candidate for exploring novel chemical reactions and therapeutic applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also ensure high purity and structural integrity of the final product. The integration of these modern techniques has significantly contributed to the scalability of this compound's production, making it more accessible for large-scale research and development.
One of the most promising aspects of N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide lies in its potential as a bioactive agent. Preclinical studies have demonstrated its ability to modulate key cellular pathways, particularly those involved in inflammation and oxidative stress. This makes it a compelling candidate for drug discovery programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Moreover, its enamide functionality suggests potential applications in peptide chemistry and enzyme inhibition, further expanding its utility in medicinal chemistry.
The structural versatility of this compound also extends to its application in materials science. Researchers have explored its use as a building block for constructing advanced materials, including stimuli-responsive polymers and nanomaterials. The incorporation of this compound into polymer networks has shown enhanced mechanical properties and responsiveness to external stimuli, paving the way for innovative applications in sensors and drug delivery systems.
In terms of environmental impact, studies have highlighted the biodegradability of N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide, making it a more sustainable alternative to traditional chemical agents. Its ability to degrade under natural conditions reduces concerns related to ecological toxicity, aligning with global efforts toward greener chemical practices.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to minimize waste and energy consumption. Collaborative efforts between academic institutions and industry partners are expected to accelerate its transition from laboratory studies to commercial applications. Furthermore, interdisciplinary approaches combining computational chemistry with experimental validation are being employed to predict and validate the compound's behavior in complex biological systems.
In conclusion, N-1-(2-methanesulfonylethyl)-1H-pyrazol-4-ylprop-2-enamide represents a multifaceted molecule with immense potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in future innovations within chemistry and beyond.
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